molecular formula C17H19N5O3 B2695191 N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-30-5

N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2695191
CAS No.: 900011-30-5
M. Wt: 341.371
InChI Key: XDVYRIUUVPAIRT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is characterized by a fused pyrazole-pyrimidine system, with a 2-hydroxyethyl substituent at position 1 and an acetamide group at position 3. The acetamide moiety is further substituted with a 2,5-dimethylphenyl ring, which enhances lipophilicity and may influence target binding . Such pyrazolopyrimidine derivatives are frequently explored for kinase inhibition due to their structural mimicry of purine nucleotides .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-3-4-12(2)14(7-11)20-15(24)9-21-10-18-16-13(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVYRIUUVPAIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and ethyl acetoacetate, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules:

Compound Core Structure Key Substituents Biological Relevance Reference
N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one 2-hydroxyethyl (position 1), 2,5-dimethylphenyl-acetamide (position 5) Kinase inhibition (hypothesized)
Example 83 () Pyrazolo[3,4-d]pyrimidine 4-(dimethylamino), 3-(3-fluoro-4-isopropoxyphenyl), chromen-4-one side chain Anticancer (kinase-targeting)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, ) Oxazolidinyl-acetamide 2,6-dimethylphenyl, methoxy group Fungicide (cell wall synthesis inhibition)
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3h, ) Imidazo[1,2-a]pyrimidine Ethoxy-piperazinylphenyl, acrylamide Anticancer (kinase inhibition)

Key Observations :

  • The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to the lipophilic isopropoxy and chromenone groups in Example 83 .
  • Unlike oxadixyl (), which lacks a fused heterocyclic core, the pyrazolopyrimidine scaffold in the target compound may enable broader kinase interactions .
Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogues:

Property Target Compound Example 83 () Oxadixyl ()
Molecular Weight ~400–450 (estimated) 571.2 (reported) 278.3 (reported)
Melting Point Not reported 302–304°C Not reported
LogP (Predicted) ~2.5–3.5 ~4.0 (chromenone increases) ~1.8 (methoxy reduces)
  • The high melting point of Example 83 (302–304°C) suggests strong intermolecular forces, likely due to planar chromenone stacking . The target compound’s hydroxyethyl group may reduce crystallinity, lowering its melting point relative to Example 83.

Biological Activity

N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
  • Hydroxyethyl group : May enhance solubility and bioavailability.
  • Dimethylphenyl moiety : Potentially contributes to the compound's interaction with biological targets.

The molecular formula is C16H20N4O2C_{16}H_{20}N_4O_2, with a molecular weight of approximately 304.36 g/mol.

Antitumor Activity

Recent studies highlight the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR pathways .
  • Case Study : A derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and reduce inflammatory cytokine production.

  • Research Findings : In vitro studies demonstrated a decrease in pro-inflammatory markers in macrophages treated with pyrazole derivatives .

Antimicrobial Activity

Another significant aspect of the compound's biological activity is its antimicrobial properties. Pyrazole derivatives have been reported to exhibit:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism : The antimicrobial action is thought to stem from disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AntitumorInhibition of signaling pathways (BRAF, EGFR)Low micromolar IC50 against cancer cell lines
Anti-inflammatoryCOX inhibition and cytokine reductionDecreased pro-inflammatory markers in macrophages
AntimicrobialDisruption of cell membranesEffective against a range of bacterial and fungal strains

Q & A

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueApplicationLimitations
1H NMRTautomer ratio, functional groupsDynamic equilibria obscure integration
XRDSolid-state conformationRequires high-quality crystals
DFTTautomer energy comparisonComputationally intensive

Q. Table 2: Synthetic Routes Comparison

RouteConditionsYield (%)Purity (HPLC)
ADMF, 80°C6595%
BTHF, 60°C7298%

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